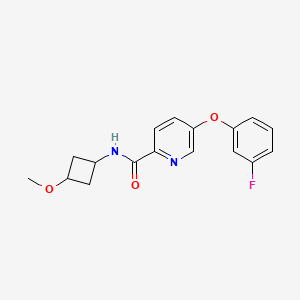![molecular formula C17H18N4O2 B7343094 (2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B7343094.png)
(2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrrolidine-based amino acid derivative that has been synthesized through different methods.
Mécanisme D'action
The mechanism of action of (2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid is not fully understood, but it has been reported to act as an inhibitor of DPP-4 and ACE. DPP-4 is an enzyme that is involved in the regulation of glucose metabolism, while ACE is an enzyme that is involved in the regulation of blood pressure. Inhibition of these enzymes by this compound has been reported to have beneficial effects in the treatment of diabetes and hypertension.
Biochemical and Physiological Effects:
This compound has been reported to have beneficial effects on glucose metabolism and blood pressure. Inhibition of DPP-4 and ACE by this compound has been reported to increase insulin secretion, improve glucose tolerance, and decrease blood pressure. This compound has also been reported to have antioxidant activity, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its high purity and stability. However, its high cost and limited availability may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of (2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its activity against other enzymes and diseases, and the study of its pharmacokinetics and pharmacodynamics. This compound may also be studied for its potential use as a drug delivery system or as a scaffold for the development of new drugs.
Méthodes De Synthèse
The synthesis of (2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid has been reported through different methods, including the reaction of pyrrolidine-2-carboxylic acid with 2,4-dichloropyrimidine followed by the reduction of the intermediate with sodium borohydride. Another method involves the reaction of 2-chloro-4-(1,3-dihydroisoindol-2-yl)pyrimidine with pyrrolidine-2-carboxylic acid in the presence of a base. Both methods have been reported to yield high purity this compound.
Applications De Recherche Scientifique
(2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, this compound has been reported to have activity against cancer cells and has been studied as a potential anticancer agent. In neuroscience, this compound has been reported to have activity against neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. In biochemistry, this compound has been reported to have activity against enzymes, including dipeptidyl peptidase-4 (DPP-4) and angiotensin-converting enzyme (ACE).
Propriétés
IUPAC Name |
(2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16(23)14-6-3-9-21(14)17-18-8-7-15(19-17)20-10-12-4-1-2-5-13(12)11-20/h1-2,4-5,7-8,14H,3,6,9-11H2,(H,22,23)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSGRSRQJYLVLP-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC(=N2)N3CC4=CC=CC=C4C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC=CC(=N2)N3CC4=CC=CC=C4C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R)-2-[[3-(methoxymethyl)phenyl]sulfonylamino]cycloheptane-1-carboxylic acid](/img/structure/B7343013.png)
![(1S,2R)-2-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)sulfonylamino]cycloheptane-1-carboxylic acid](/img/structure/B7343021.png)
![(1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid](/img/structure/B7343029.png)
![(2R,4S)-1-acetyl-4-hydroxy-N-[(2-phenylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7343035.png)
![3-[2-[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]ethoxy]benzoic acid](/img/structure/B7343036.png)
![(5S)-3-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-1,5-dimethylimidazolidine-2,4-dione](/img/structure/B7343048.png)
![2-(5-chloro-1H-indol-3-yl)-1-[(2R,4R)-4-(hydroxymethyl)-2-methylpiperidin-1-yl]ethanone](/img/structure/B7343055.png)

![(2S,3S)-2-[4-[5-fluoro-2-(pyridin-4-ylmethoxy)phenyl]phenyl]-3-methylmorpholine](/img/structure/B7343077.png)
![(2S,3S)-3-methyl-2-[4-[4-(pyridin-2-ylmethoxy)phenyl]phenyl]morpholine](/img/structure/B7343081.png)
![(2S)-1-[3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-2-carboxylic acid](/img/structure/B7343090.png)
![3-(2-hydroxyphenyl)-N-[(1R,2R)-2-methylsulfanylcyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B7343107.png)
![5-(2-oxopyrrolidin-1-yl)-N-[4-(pyridin-2-ylamino)cyclohexyl]pyridine-3-carboxamide](/img/structure/B7343115.png)
![4-(dimethylamino)-N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]benzamide](/img/structure/B7343123.png)